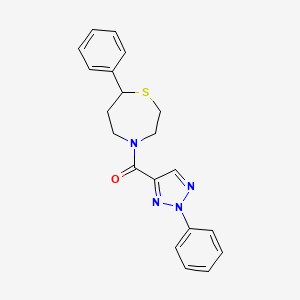![molecular formula C15H22N4O3 B2864767 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide CAS No. 328027-54-9](/img/structure/B2864767.png)
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide, also known as BDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide works by binding to the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. By inhibiting the reuptake of serotonin and dopamine, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been shown to have a number of biochemical and physiological effects, including increased extracellular levels of serotonin and dopamine, increased neuronal firing, and increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects have been linked to improvements in mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide in lab experiments is its specificity for the serotonin and dopamine transporters, which allows for more targeted manipulation of these neurotransmitter systems. However, one limitation is that 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide may have off-target effects on other neurotransmitter systems, which could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide. One area of interest is the development of more selective and potent 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide analogs that can be used to further elucidate the role of serotonin and dopamine in psychiatric disorders. Another area of interest is the investigation of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide's potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide in combination with other drugs or therapies is an area of potential research, as it may enhance the efficacy of existing treatments.
Méthodes De Synthèse
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with propanehydrazide to yield 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide.
Applications De Recherche Scientifique
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the uptake of serotonin and dopamine, two neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition. As such, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c16-17-15(20)3-4-18-5-7-19(8-6-18)10-12-1-2-13-14(9-12)22-11-21-13/h1-2,9H,3-8,10-11,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGVJMVNMMOLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-propionic acid hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2864688.png)

![8,8-dimethyl-5-(5-methylfuran-2-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2864691.png)
![4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride](/img/structure/B2864692.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2864693.png)



![6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane](/img/structure/B2864702.png)


